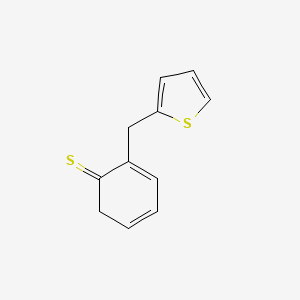
2-(Thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione is an organic compound characterized by a thiophene ring attached to a cyclohexa-2,4-diene-1-thione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione typically involves the reaction of thiophen-2-ylmethyl halides with cyclohexa-2,4-diene-1-thione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets the required standards for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(Thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione involves its interaction with various molecular targets. The compound can undergo electrophilic or nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexa-2,4-diene-1-thione: Shares the cyclohexa-2,4-diene-1-thione structure but lacks the thiophene ring.
Thiophen-2-ylmethyl derivatives: Compounds with similar thiophene ring structures but different substituents.
Uniqueness
2-(Thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione is unique due to the combination of the thiophene ring and the cyclohexa-2,4-diene-1-thione structure. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H10S2 |
|---|---|
Molekulargewicht |
206.3 g/mol |
IUPAC-Name |
2-(thiophen-2-ylmethyl)cyclohexa-2,4-diene-1-thione |
InChI |
InChI=1S/C11H10S2/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-5,7H,6,8H2 |
InChI-Schlüssel |
UHDRTZCEZKMPBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C(C1=S)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide](/img/structure/B13396491.png)
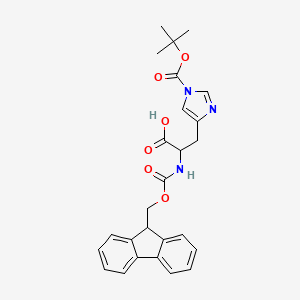
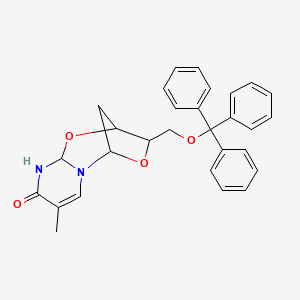
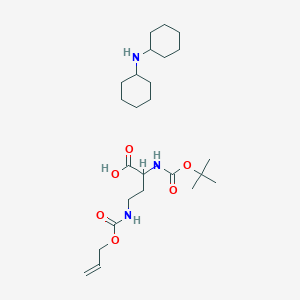
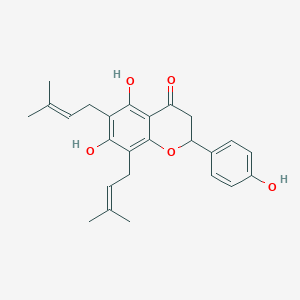

![[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine](/img/structure/B13396523.png)
![5-(3-Hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one](/img/structure/B13396526.png)
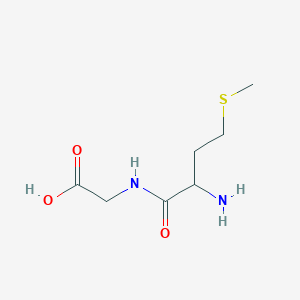
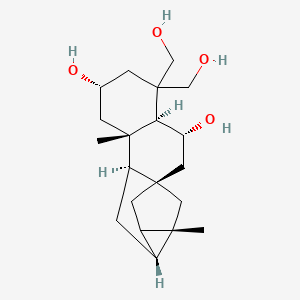
![1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[methyl-[(2S)-oxiran-2-yl]amino]anthracene-9,10-dione](/img/structure/B13396545.png)
![1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodiumsalt](/img/structure/B13396560.png)
![2-piperidinecarboxylic acid, 1-[5-[[imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sufonyl]-1-oxopentyl]-4-methyl-,ethyl ester,[2R-[1(S*), 2alpha, 4beta]]-](/img/structure/B13396566.png)
![6-{[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13396571.png)
